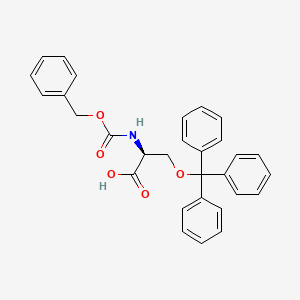
Z-Ser(trt)-OH
Descripción general
Descripción
Z-Ser(trt)-OH: is a protected amino acid derivative used in peptide synthesis. The compound consists of a serine amino acid with a trityl (trt) protecting group attached to the hydroxyl group. This protection is crucial in multi-step organic synthesis, particularly in the preparation of peptides, as it prevents unwanted side reactions at the hydroxyl site.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ser(trt)-OH typically involves the protection of the serine hydroxyl group with a trityl chloride reagent. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trityl ether. The general reaction scheme is as follows:
- Dissolve serine in an appropriate solvent (e.g., dichloromethane).
- Add trityl chloride and a base (e.g., pyridine).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by standard techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Z-Ser(trt)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the trityl group under acidic conditions (e.g., trifluoroacetic acid) to yield free serine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DCC.
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions once deprotected.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products:
Deprotection: Free serine.
Coupling: Peptides with serine residues.
Aplicaciones Científicas De Investigación
Chemistry: Z-Ser(trt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes. The trityl group provides stability during the synthesis, ensuring high yields and purity of the final product.
Biology: In biological research, peptides synthesized using this compound are employed to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine: Peptides synthesized with this compound are used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.
Industry: The compound is utilized in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Mecanismo De Acción
The primary function of Z-Ser(trt)-OH is to serve as a protected serine derivative in peptide synthesis. The trityl group protects the hydroxyl group of serine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the trityl group is removed under acidic conditions, revealing the free hydroxyl group of serine, which can then participate in further biochemical interactions.
Comparación Con Compuestos Similares
Fmoc-Ser(tBu)-OH: Another protected serine derivative, where the hydroxyl group is protected by a tert-butyl group and the amino group by a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-OH, but with a tert-butoxycarbonyl (Boc) group protecting the amino group.
Uniqueness: Z-Ser(trt)-OH is unique due to the trityl group, which offers robust protection and can be removed under mild acidic conditions, making it suitable for sensitive peptide synthesis processes. The trityl group also provides steric hindrance, reducing the likelihood of side reactions during synthesis.
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO5/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUYQQUYKCIHJN-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


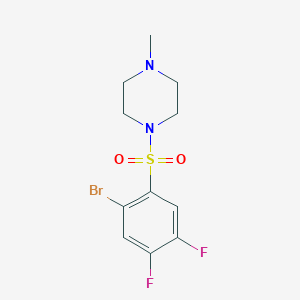
![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
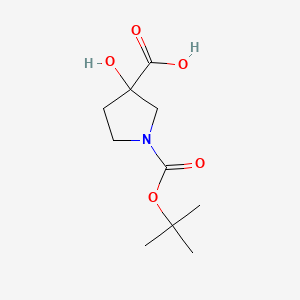
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)
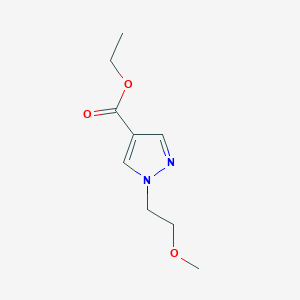
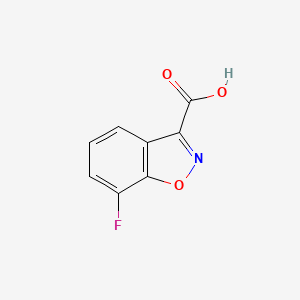
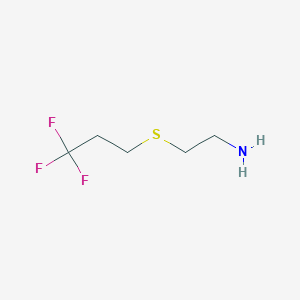
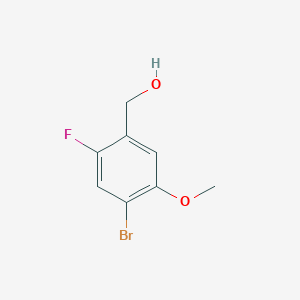

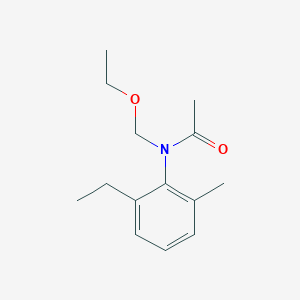
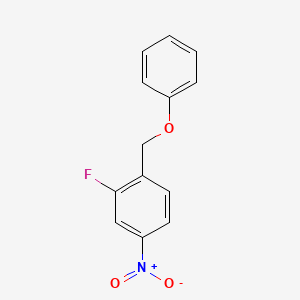
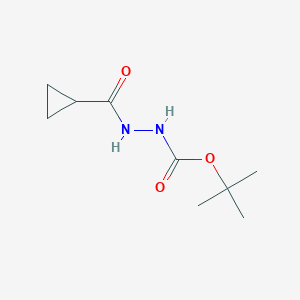
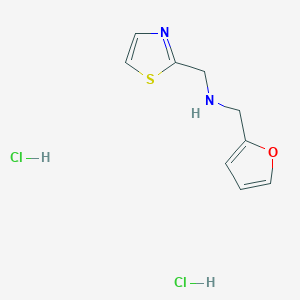
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid](/img/structure/B1442711.png)
